Butanoyl PAF
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Overview
Description
Butanoyl PAF, also known as 1-O-hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine, is a platelet-activating factor (PAF) analog. Platelet-activating factors are potent phospholipid mediators involved in various inflammatory processes. This compound is a product of the oxidative decomposition of 2-arachidonoyl phospholipids and is known to be less potent than PAF but more abundant in oxidized low-density lipoproteins (LDL) .
Preparation Methods
Butanoyl PAF can be synthesized through the oxidation of LDL. The process involves the oxidation of LDL with inactivated PAF-acetylhydrolase (PAF-AH), resulting in the formation of this compound as a major component . The synthetic route typically involves the use of reverse-phase high-performance liquid chromatography (HPLC) purification and electrospray ionization-mass spectrometry (ESI-MS) analysis to isolate and identify the compound .
Chemical Reactions Analysis
Butanoyl PAF undergoes various chemical reactions, including oxidation and hydrolysis. The oxidation of LDL leads to the formation of this compound, which acts as a ligand for oxidized lipid receptors and peroxisome proliferator-activated receptors . Common reagents used in these reactions include copper ions (Cu^2+) and exogenous 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF) . The major products formed from these reactions are oxidized phospholipids with PAF-like structures .
Scientific Research Applications
Butanoyl PAF has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the oxidative decomposition of phospholipids and the formation of bioactive lipid molecules . In biology, it is used to investigate the role of PAF analogs in inflammatory processes and oxidative stress . In medicine, this compound is studied for its potential role in atherosclerosis and other inflammatory diseases . In industry, it is used in the development of lipid-based pharmaceuticals and as a research tool for studying lipid metabolism .
Mechanism of Action
Butanoyl PAF exerts its effects by binding to the PAF receptor, a G protein-coupled receptor involved in inflammatory responses . The binding of this compound to the PAF receptor activates various intracellular signaling pathways, leading to the production of inflammatory cytokines and the activation of the inflammasome . This process involves the activation of nucleotide-binding domain, leucine-rich-repeat-containing proteins (NLRs) and the release of inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) .
Comparison with Similar Compounds
Butanoyl PAF is similar to other PAF analogs, such as butenoyl PAF and C16:0 PAF . it is unique in its higher abundance in oxidized LDL compared to PAF . Other similar compounds include 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF) and other oxidized phospholipids with PAF-like structures . This compound is less potent than PAF but is more abundant in oxidized LDL, making it a physiologically relevant bioactive molecule .
Properties
Molecular Formula |
C28H58NO7P |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
(2-butanoyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3 |
InChI Key |
UVHUBDICYDPLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC |
Origin of Product |
United States |
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